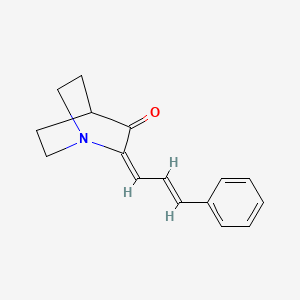
2-(3-Phenyl-2-propenylidene)-3-quinuclidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Phenyl-2-propenylidene)-3-quinuclidinone is a useful research compound. Its molecular formula is C16H17NO and its molecular weight is 239.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation
Research into the molecular structure and conformation of geometric isomers of 2-(3-Phenyl-2-propenylidene)-3-quinuclidinone has revealed insights into their crystalline structures, showcasing the trans and cis conformations around the double bond. These studies highlight the molecular deformations arising from intramolecular strains and non-bonded interactions, providing a foundational understanding of their chemical behavior and potential applications (Santini et al., 1995).
Synthesis of Quinuclidine Derivatives
The synthesis and evaluation of 3-biarylquinuclidine derivatives as squalene synthase inhibitors mark an important application in medicinal chemistry. These studies explore the structural requirements for cationic inhibitors, revealing how different substituents influence the compound's potency and in vivo activity. This research has implications for developing new therapeutic agents targeting cholesterol biosynthesis pathways (Brown et al., 1996).
Cardiac Electrophysiological Activity
Investigations into the cardiac electrophysiological activity of substituted quinuclidines have identified their potential to modulate action potential duration and conduction velocity in cardiac tissues. This suggests possible applications in treating arrhythmias and other cardiac conditions, with specific structural modifications providing insights into the design of novel pharmacological agents (Morgan et al., 1987).
Chemical Biology and Environmental Implications
The broader chemical and biological activities of quinuclidine derivatives, including their interactions with biological systems leading to inflammatory, anti-inflammatory, and anticancer actions, underline the diverse applications of these compounds. The environmental implications of quinones, as represented by naphthoquinones, provide a context for understanding the potential risks and benefits associated with these substances (Kumagai et al., 2012).
Asymmetric Hydrogenation and Catalysis
The asymmetric hydrogenation of quinuclidinone derivatives demonstrates the utility of these compounds in catalysis, showcasing their role in synthesizing chiral alcohols with high enantioselectivity. This area of research has significant implications for pharmaceutical manufacturing and the development of enantioselective synthesis methods (Arai et al., 2010).
Eigenschaften
IUPAC Name |
(2E)-2-[(E)-3-phenylprop-2-enylidene]-1-azabicyclo[2.2.2]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-16-14-9-11-17(12-10-14)15(16)8-4-7-13-5-2-1-3-6-13/h1-8,14H,9-12H2/b7-4+,15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGXMZALOKSELM-DUEVJXGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C\C=C\C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
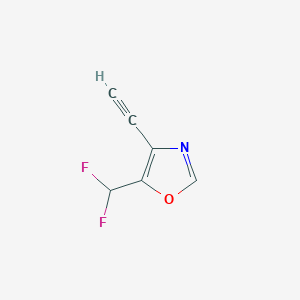

![2-(2-bromophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2897160.png)
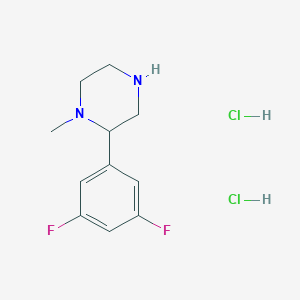

![3-Methylbenzo[b]thiophen-5-ol](/img/structure/B2897164.png)
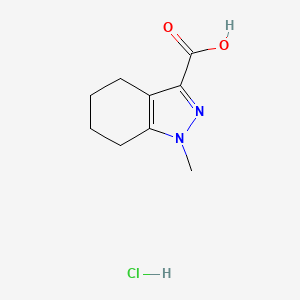
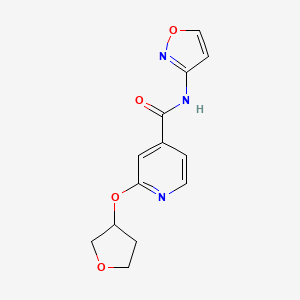

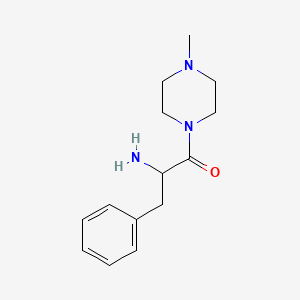
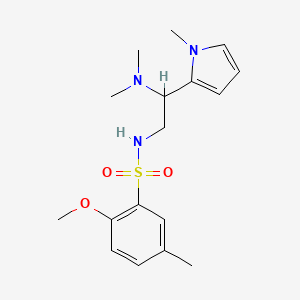
![4-(Oxan-4-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2897178.png)
![5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2897179.png)
![8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B2897180.png)
